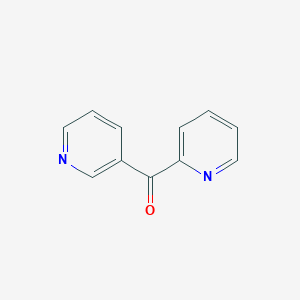

Pyridin-2-yl(pyridin-3-yl)methanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridin-2-yl(pyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECOCLXDGWEPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90312508 | |

| Record name | pyridin-2-yl(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56970-91-3 | |

| Record name | 56970-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridin-2-yl(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridine-2-carbonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pyridin-2-yl(pyridin-3-yl)methanone

Abstract: This technical guide provides a comprehensive overview of Pyridin-2-yl(pyridin-3-yl)methanone, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. We present a detailed, field-proven protocol for its synthesis via a Grignard reaction, followed by a thorough discussion of its structural characterization using modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering both practical experimental details and the fundamental scientific principles that underpin the described methodologies.

Introduction and Significance

This compound, also known as 2,3'-dipyridyl ketone, is a key organic building block. Its structure, featuring two pyridine rings linked by a carbonyl group, imparts unique electronic and steric properties. The nitrogen atoms in the pyridine rings can act as ligands, making the molecule a valuable component in the synthesis of coordination complexes and metal-organic frameworks.[1][2] In the pharmaceutical industry, the dipyridyl ketone scaffold is a precursor for various bioactive molecules, leveraging the pyridine moiety's common presence in drugs.[3] The carbonyl bridge offers a reactive site for further chemical transformations, allowing for the construction of more complex molecular architectures.

Synthesis of this compound

Several synthetic routes are available for the preparation of dipyridyl ketones, including palladium-catalyzed cross-coupling reactions and oxidation of corresponding carbinols.[4][5] However, a robust and widely applicable method is the Grignard reaction, which involves the nucleophilic addition of a pyridyl-magnesium halide to a pyridine-derived nitrile.[6] This approach is favored for its reliability and scalability.

Recommended Synthetic Pathway: Grignard Reaction

The selected method involves the reaction of 2-pyridylmagnesium bromide with 3-cyanopyridine. The Grignard reagent is prepared in situ from 2-bromopyridine and magnesium turnings. The subsequent nucleophilic attack on the nitrile carbon, followed by acidic hydrolysis of the intermediate imine, yields the target ketone.[6][7]

Reaction Scheme:

-

Step 1 (Grignard Formation): 2-Bromopyridine + Mg → 2-Pyridylmagnesium bromide

-

Step 2 (Addition & Hydrolysis): 2-Pyridylmagnesium bromide + 3-Cyanopyridine → this compound

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

2-Bromopyridine (anhydrous)

-

3-Cyanopyridine

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of Grignard Reagent:

-

Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a single crystal of iodine to activate the magnesium surface.

-

Add a small portion of anhydrous THF.

-

Slowly add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF via the dropping funnel. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Nitrile:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 3-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C. This step hydrolyzes the intermediate imine salt to the ketone.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Causality and Experimental Insights

-

Inert Atmosphere: Grignard reagents are highly reactive towards water and oxygen.[8] An inert atmosphere is crucial to prevent quenching of the reagent and ensure a high yield.

-

Anhydrous Solvents: The use of anhydrous THF is mandatory for the same reason as above.

-

Iodine Activation: The iodine crystal etches the passivating oxide layer on the magnesium turnings, exposing a fresh metal surface to initiate the reaction.

-

Slow Addition: The formation of the Grignard reagent is exothermic. Slow addition of the halide prevents the reaction from becoming too vigorous.

-

Acidic Work-up: The intermediate formed after the Grignard reagent adds to the nitrile is a magnesium salt of an imine. Acidic hydrolysis is required to convert this intermediate to the final ketone product.[7]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

| Technique | Observed Features and Interpretation |

| ¹H NMR | Aromatic protons of the two pyridine rings will appear in the δ 7.0-9.0 ppm range. The specific chemical shifts and coupling patterns will be distinct for each ring due to their different electronic environments (2-substituted vs. 3-substituted). |

| ¹³C NMR | The carbonyl carbon (C=O) signal is expected to appear in the δ 180-195 ppm region.[9] Aromatic carbons will be observed between δ 120-160 ppm. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the C=O stretch of an aryl ketone will be present around 1650-1680 cm⁻¹.[10] C=N and C=C stretching vibrations from the pyridine rings are expected in the 1400-1600 cm⁻¹ region.[11] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₈N₂O, MW: 184.19 g/mol ) should be observed.[12] |

Expected Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): The spectrum will show complex multiplets for the aromatic protons. Protons ortho to the nitrogen atoms will be the most downfield.

-

¹³C NMR (100 MHz, CDCl₃): Key signals include the carbonyl carbon and the 8 distinct aromatic carbon signals of the two different pyridine rings.

-

FT-IR (KBr, cm⁻¹): ~3050 (aromatic C-H stretch), ~1670 (C=O stretch), ~1580, 1470, 1430 (aromatic C=C and C=N stretches).

-

MS (EI): m/z (%) = 184 (M⁺), 156, 128, 105, 78.

Visualization of Workflow

The overall process from starting materials to the purified product can be visualized as a streamlined workflow.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. US3492306A - Preparation of di-pyridyl ketones - Google Patents [patents.google.com]

- 5. A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. di-2-Pyridyl ketone [webbook.nist.gov]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. pyridin-2-yl(pyridin-4-yl)methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Pyridin-2-yl(pyridin-3-yl)methanone chemical properties and structure

An In-depth Technical Guide to Pyridin-2-yl(pyridin-3-yl)methanone: Structure, Properties, and Applications

Introduction

This compound, a member of the dipyridyl ketone family, is a heterocyclic aromatic compound featuring two pyridine rings linked by a carbonyl group. This specific isomer, with a 2,3'-linkage, possesses a unique combination of structural and electronic properties that make it a molecule of significant interest in contemporary chemical research. Unlike its more symmetric 2,2'- and 4,4'- counterparts, the asymmetric nature of this compound offers distinct coordination geometries and reactivity profiles.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to provide an in-depth understanding of the molecule's core chemical properties, structure, synthesis, and reactivity. Furthermore, it explores its emerging applications as a versatile building block in medicinal chemistry and a sophisticated ligand in coordination chemistry, fields where pyridine-based scaffolds are recognized as privileged structures.[1][2]

Molecular Structure and Stereochemistry

The fundamental identity of this compound is defined by its molecular structure. Understanding its connectivity, conformation, and electronic distribution is paramount to predicting its behavior in chemical systems.

Connectivity and Isomerism

This compound is one of six possible isomers of dipyridyl ketone, each differing in the point of attachment of the carbonyl bridge to the pyridine rings.[3] Its molecular formula is C₁₁H₈N₂O, corresponding to a molecular weight of 184.19 g/mol .[4] The structure consists of a pyridin-2-yl group and a pyridin-3-yl group both bonded to the carbon atom of a carbonyl functional group.

Caption: 2D structure of this compound.

Conformational Analysis

The single bonds connecting the carbonyl carbon to the pyridine rings allow for rotational freedom. The overall conformation is determined by the dihedral angles between the planes of the two aromatic rings. Crystal structure analyses of related 2,3'-bipyridine derivatives show that these dihedral angles can vary significantly, from nearly co-planar (5.5°) to more twisted (25.2°), depending on the packing forces in the crystal lattice.[5] This conformational flexibility is a key determinant of its coordination behavior and interaction with biological targets.

Physicochemical Properties

The physical and chemical properties dictate the compound's handling, solubility, and reactivity. While specific experimental data for the 2,3'-isomer is sparse, data from the closely related and well-studied di(2-pyridyl) ketone (2,2'-isomer) provides a useful benchmark.

| Property | Value (for 2,2'-isomer) | Reference |

| Molecular Formula | C₁₁H₈N₂O | [6] |

| Molecular Weight | 184.19 g/mol | [6] |

| Appearance | Clear colorless to yellow solid/liquid | [6] |

| Melting Point | 52-55 °C | [6][7] |

| Boiling Point | 115-125 °C at 0.1 Torr | [6][7] |

| Solubility | Low solubility in water | [6][7] |

| pKa (Predicted) | 2.30 ± 0.10 | [6] |

| Storage | Inert atmosphere, Room Temperature | [6][7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and purity assessment. The predicted data below are based on established principles and analysis of analogous structures.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show eight distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridin-2-yl ring will exhibit different chemical shifts and coupling patterns compared to those on the pyridin-3-yl ring due to the different electronic environments and proximity to the carbonyl group. The proton ortho to the nitrogen in the pyridin-2-yl ring is expected to be the most downfield.

-

¹³C NMR: The spectrum should display 11 unique carbon signals. The carbonyl carbon (C=O) is anticipated to resonate significantly downfield (δ 190-200 ppm). The remaining ten signals will correspond to the carbons of the two distinct pyridine rings.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| 1660 - 1680 | C=O Stretch (Ketone) | Confirms the presence of the carbonyl group. |

| 1570 - 1610 | C=C and C=N Stretches | Characteristic of the pyridine aromatic rings. |

| 3000 - 3100 | Aromatic C-H Stretch | Indicates the presence of aromatic protons. |

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 184.19. Common fragmentation patterns would likely involve the loss of CO (m/z = 28) to form a bipyridyl fragment ion, and subsequent fragmentation of the pyridine rings.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several established organometallic routes. Its reactivity is dominated by its function as a versatile ligand and the electrophilic nature of its carbonyl carbon.

Synthetic Protocol

A common and effective method involves the coupling of a pyridine-derived organometallic reagent with a pyridine carboxylate derivative. The following protocol outlines a representative synthesis.[11]

Reaction: 2-Bromopyridine with n-butyllithium followed by reaction with methyl nicotinate.

Step-by-Step Methodology:

-

Preparation of 2-Lithiopyridine: Dissolve 2-bromopyridine (1.0 eq.) in anhydrous diethyl ether or THF under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C.

-

Lithiation: Add n-butyllithium (1.05 eq., solution in hexanes) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete formation of 2-lithiopyridine.

-

Nucleophilic Acyl Substitution: In a separate flask, dissolve methyl nicotinate (pyridine-3-carboxylic acid methyl ester, 1.2 eq.) in anhydrous ether/THF. Add this solution dropwise to the 2-lithiopyridine solution at -78 °C.

-

Reaction Quench: Allow the reaction mixture to stir at -78 °C for 2-3 hours, then gradually warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Caption: General workflow for the synthesis of this compound.

Key Reactivity

-

Coordination Chemistry: As a multidentate ligand, it can coordinate with metal ions in various modes, typically acting as a bidentate N,N'-chelating agent through the nitrogen atoms of both rings.[12] This versatility allows for the construction of discrete molecular complexes, coordination polymers, and metal-organic frameworks.[13]

-

Carbonyl Reactivity (Metal-Promoted): A hallmark of di-2-pyridyl ketones is the metal-promoted hydration of the keto group to form a gem-diol, or reaction with alcohols to form hemiketals.[13][14] This occurs because coordination of the pyridin-2-yl nitrogen to a metal center enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by water or alcohols present in the reaction medium.[13] This reactivity is a critical consideration in its coordination chemistry.

Applications in Research and Drug Development

The unique structural and electronic features of this compound and related pyridinone scaffolds make them highly valuable in several areas of chemical science.

Medicinal Chemistry

Pyridine-containing molecules are considered "privileged scaffolds" in drug discovery due to their ability to form key interactions (e.g., hydrogen bonds) with biological targets and their favorable physicochemical properties for developing drug-like molecules.[15][16][17]

-

Scaffold for Drug Design: Pyridinyl methanones serve as versatile starting points for synthesizing more complex molecules. The pyridine rings can be functionalized to modulate properties like solubility, lipophilicity, and target binding.[16]

-

Bioisosteric Replacement: The pyridinone core can act as a bioisostere for amides, phenols, and other heterocyclic rings, a common strategy used by medicinal chemists to optimize lead compounds.[17]

-

Kinase Inhibitors: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor makes this scaffold suitable for designing inhibitors that target the hinge region of protein kinases, a major class of drug targets.[16]

Coordination Chemistry and Materials Science

The ability of dipyridyl ketones to form stable complexes with a wide range of metal ions is extensively utilized.

-

Catalysis: Metal complexes derived from these ligands can serve as catalysts for various organic transformations.[12]

-

Molecular Magnetism: The formation of polynuclear clusters with transition metals or lanthanides can lead to materials with interesting magnetic properties, such as single-molecule magnets.[13]

-

Supramolecular Assemblies: The directional bonding afforded by the pyridine nitrogens allows for the rational design of complex supramolecular structures and coordination polymers.[13]

Conclusion

This compound is a functionally rich and structurally versatile molecule. Its asymmetric design, coupled with the reactive carbonyl center and multiple coordination sites, provides a powerful platform for innovation. For drug development professionals, it represents a valuable scaffold for creating novel therapeutics. For materials scientists and coordination chemists, it is a sophisticated ligand for constructing functional molecular architectures. This guide provides the foundational knowledge required to harness the full potential of this important chemical entity.

References

-

Kessissoglou, D. P., et al. (2020). Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands. ResearchGate. Available at: [Link]

-

Khalil, M. M. H. (2008). reactions of dipyridylketone with group 8 metal carbonyls in different media. ResearchGate. Available at: [Link]

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

-

Basu, A., et al. (1989). Synthesis and spectral and electrochemical properties of di-2-pyridyl ketone complexes of ruthenium and their reactions. Inorganic Chemistry. Available at: [Link]

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]

-

Alexandropoulos, D., et al. (2021). Exploratory Synthetic Studies of the Praseodymium/Di-2-Pyridyl Ketoxime System Leads to Unusual Reactivity and Interesting New Molecules. Inorganic Chemistry. Available at: [Link]

-

Balsollier, C., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC - NIH. Available at: [Link]

-

Cho, Y. J., et al. (2018). Crystal structure of 2,3′-bipyridine-2′,6′-dicarbonitrile. PMC - NIH. Available at: [Link]

-

Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). Pyridin-2-yl(quinoxalin-2-yl)methanone. PubChem. Available at: [Link]

-

NIST. (n.d.). 2,3'-Dipyridyl. NIST WebBook. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. inno-pharmchem.com. Available at: [Link]

-

Charushin, V. N., et al. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. inno-pharmchem.com. Available at: [Link]

-

Restek. (n.d.). 2,3'-Dipyridyl. EZGC Method Translator. Available at: [Link]

-

Wiley. (2010). ChemInform Abstract: Synthesis of 2- and 3-Pyridinyl(aryl)methanones. ResearchGate. Available at: [Link]

-

Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. doc-pub.com. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. hymasynthesis.com. Available at: [Link]

-

Westcott, N. A., et al. (2020). Bis[μ-bis(pyridin-2-yl)methanone oxime-κ]. IUCr Journals. Available at: [Link]

-

Chen, J., et al. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. MDPI. Available at: [Link]

-

St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

-

PubChem. (n.d.). 2,3'-Bipyridine. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). Bipyridine. Wikipedia. Available at: [Link]

-

PubChem. (n.d.). 2,2'-Bipyridine. PubChem. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Bipyridine - Wikipedia [en.wikipedia.org]

- 4. pyridin-2-yl(pyridin-4-yl)methanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Crystal structure of 2,3′-bipyridine-2′,6′-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DI-2-PYRIDYL KETONE price,buy DI-2-PYRIDYL KETONE - chemicalbook [chemicalbook.com]

- 7. DI-2-PYRIDYL KETONE | 19437-26-4 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 17. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Pyridin-2-yl(pyridin-3-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Pyridin-2-yl(pyridin-3-yl)methanone, a dipyridyl ketone, represents a key heterocyclic scaffold with significant potential in the development of new therapeutic agents and functional materials. Its structural isomers have been explored for their diverse biological activities, making a thorough understanding of its spectroscopic properties essential for researchers in the field. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features and the underlying molecular structure.

Molecular Structure and Spectroscopic Overview

This compound, also known as 2,3'-dipyridyl ketone, possesses a central carbonyl bridge linking a pyridine-2-yl and a pyridine-3-yl moiety. This arrangement results in a unique electronic and steric environment around the heterocyclic rings, which is reflected in its spectroscopic signatures. The asymmetry of the molecule is a key feature that dictates the complexity of its NMR spectra, while the carbonyl group and aromatic rings are prominent features in its IR spectrum. Mass spectrometry provides crucial information about the molecule's mass and fragmentation pattern, confirming its elemental composition and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide a detailed picture of the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays a series of distinct signals in the aromatic region, corresponding to the eight protons of the two pyridine rings. The interpretation of these signals is based on their chemical shifts (δ), coupling constants (J), and multiplicities.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.34 | s | - | H-2' |

| 8.79 | d | 3.9 | H-6' |

| 8.73 | d | 4.3 | H-6 |

| 8.43 | dt | 7.9, 1.9 | H-4' |

| 8.14 | d | 7.9 | H-3 |

| 7.93 | td | 7.7, 1.7 | H-4 |

| 7.53 | ddd | 7.6, 4.8, 1.1 | H-5 |

| 7.44 | dd | 7.9, 4.9 | H-5' |

Data sourced from a 2023 publication on the copper-catalyzed synthesis of pyridin-2-yl-methanones[1].

The downfield chemical shift of the H-2' proton at 9.34 ppm can be attributed to its proximity to the nitrogen atom in the pyridine-3-yl ring and the deshielding effect of the carbonyl group. The remaining protons exhibit characteristic splitting patterns that allow for their unambiguous assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound shows eleven distinct signals, corresponding to the eleven carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 192.0 | C=O |

| 153.9 | C-2 |

| 152.8 | C-6' |

| 152.1 | C-2' |

| 148.6 | C-6 |

| 138.2 | C-4' |

| 137.2 | C-4 |

| 132.0 | C-3' |

| 126.8 | C-5 |

| 124.5 | C-3 |

| 123.0 | C-5' |

Data sourced from a 2023 publication on the copper-catalyzed synthesis of pyridin-2-yl-methanones[1].

The carbonyl carbon resonates significantly downfield at 192.0 ppm, which is characteristic for a ketone. The chemical shifts of the pyridine ring carbons are consistent with their positions relative to the nitrogen atoms and the carbonyl substituent.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Figure 1: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic pyridine rings.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1670-1690 | C=O stretch | Aryl ketone |

| ~3000-3100 | C-H stretch | Aromatic |

| ~1570-1610 | C=C and C=N stretch | Pyridine rings |

| ~1400-1500 | C=C and C=N stretch | Pyridine rings |

| ~700-900 | C-H out-of-plane bend | Aromatic |

The most prominent peak will be the strong absorption from the carbonyl (C=O) stretching vibration. The exact position of this band can be influenced by the electronic effects of the attached pyridine rings. The aromatic C-H stretching vibrations will appear at wavenumbers above 3000 cm⁻¹, while the characteristic ring stretching vibrations of the pyridine moieties will be observed in the 1400-1610 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

The molecular formula of this compound is C₁₁H₈N₂O, which corresponds to a molecular weight of 184.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 184.

The fragmentation of the molecular ion would likely involve the cleavage of the bonds adjacent to the carbonyl group. Common fragmentation pathways would include the loss of a pyridyl radical or a neutral carbon monoxide molecule.

Expected Fragmentation Pattern:

-

m/z 184: Molecular ion [C₁₁H₈N₂O]⁺

-

m/z 156: Loss of CO, [C₁₀H₈N₂]⁺ (2,3'-bipyridine radical cation)

-

m/z 105: Cleavage of the C-C bond between the carbonyl and the pyridine-3-yl ring, [C₆H₄NO]⁺ (picolinoyl cation)

-

m/z 78: Pyridyl cation, [C₅H₄N]⁺

Figure 2: Proposed mass spectral fragmentation pathway.

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A recent and efficient method involves the copper-catalyzed oxidation of the corresponding pyridin-2-yl(pyridin-3-yl)methane[1]. This method offers a direct Csp³-H oxidation approach with water as the oxygen source under mild conditions. The purification of the final product is typically achieved by column chromatography on silica gel. The characterization of the synthesized compound relies on the comprehensive analysis of the spectroscopic data presented in this guide to confirm its identity and purity.

Conclusion

This technical guide provides a detailed overview of the key spectroscopic data for this compound. The provided ¹H and ¹³C NMR data, along with the predicted IR and MS fragmentation patterns, serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. Accurate interpretation of this data is fundamental for the unambiguous identification and characterization of this important heterocyclic compound, paving the way for its further investigation and application.

References

-

Wang, Y., et al. (2023). Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. Molecules, 28(22), 7624. [Link]

Sources

An In-depth Technical Guide to Pyridin-2-yl(pyridin-3-yl)methanone (CAS No. 56970-91-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Pyridin-2-yl(pyridin-3-yl)methanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for researchers in the field.

Introduction: The Significance of the Pyridinylmethanone Scaffold

This compound, registered under CAS number 56970-91-3, belongs to the pyridinylmethanone class of compounds.[1] The pyridine ring is a fundamental scaffold in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2][3][4] The arrangement of two pyridine rings linked by a carbonyl group in this compound creates a unique electronic and steric profile, making it an attractive starting point for the design of novel therapeutic agents.

The broader class of pyridinone and pyridine-containing molecules has demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][4][5] This established biological activity of related compounds underscores the potential of this compound as a valuable building block in drug development programs.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 56970-91-3 | [1] |

| Molecular Formula | C₁₁H₈N₂O | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| Appearance | Solid (typical) | N/A |

| Purity | Commercially available up to 95% | N/A |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Spectroscopic Data (Predicted and Representative)

-

¹H NMR: The proton NMR spectrum of pyridine typically shows signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine rings of this compound would be expected in this range, with their specific chemical shifts influenced by the electron-withdrawing effect of the carbonyl group and the positions of the nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum of pyridine shows characteristic signals for the sp²-hybridized carbons of the aromatic ring. For this compound, the carbonyl carbon would appear as a distinct peak at a lower field (typically δ 180-200 ppm).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (184.19 g/mol ). Fragmentation patterns would likely involve cleavage at the carbonyl group and within the pyridine rings.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1650-1700 cm⁻¹. Vibrations associated with the C=C and C=N bonds of the pyridine rings would also be present in the fingerprint region.

Synthesis of this compound: Methodologies and Rationale

The synthesis of pyridinylmethanones can be approached through several established organic chemistry transformations. While a specific, detailed protocol for the title compound was not found in the search results, a plausible and robust synthetic strategy can be designed based on well-precedented reactions of pyridine derivatives.

Conceptual Synthetic Workflow

A logical approach to the synthesis of this compound involves the coupling of a pyridine-2-yl component with a pyridine-3-yl component, with one of them being activated for nucleophilic attack and the other for electrophilic substitution.

Caption: Conceptual workflow for the synthesis of this compound.

Proposed Experimental Protocol: Palladium-Catalyzed Carbonylative Cross-Coupling

This protocol is a scientifically sound, hypothetical procedure based on established palladium-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis.

Step 1: Preparation of Pyridine-2-carbonyl chloride

-

Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is a standard activation step for subsequent coupling reactions. Thionyl chloride is a common and effective reagent for this transformation.

-

Procedure:

-

To a stirred solution of pyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude pyridine-2-carbonyl chloride, which can be used in the next step without further purification.

-

Step 2: Palladium-Catalyzed Coupling with 3-Pyridylboronic Acid

-

Rationale: A Suzuki-Miyaura cross-coupling reaction between the in situ generated acyl chloride and a suitable organoboron reagent is a highly efficient method for forming the carbon-carbon bond of the ketone.

-

Procedure:

-

In a separate flask, dissolve 3-pyridylboronic acid (1.1 eq) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a solvent mixture of toluene and aqueous sodium carbonate solution (2 M).

-

To this mixture, add a solution of the crude pyridine-2-carbonyl chloride from Step 1 in anhydrous toluene.

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. The obtained data should be compared with predicted values and any available literature data for confirmation.

Applications in Drug Development: A Landscape of Potential

While specific biological activities for this compound are not extensively documented in the reviewed literature, the broader family of pyridinone and pyridine-containing compounds offers a compelling rationale for its investigation in various therapeutic areas.

Potential as a Kinase Inhibitor Scaffold

The pyridine and pyridinone scaffolds are prevalent in a multitude of kinase inhibitors.[2] The nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. The central carbonyl group can also participate in hydrogen bonding interactions. The overall geometry of this compound provides a rigid framework that can be further functionalized to achieve selectivity and potency against specific kinase targets.

Caption: Potential interaction of the pyridinylmethanone scaffold with a kinase active site.

Prospects in Neurology and Oncology

Derivatives of pyridine have shown promise in the treatment of neurological disorders and cancer.[4][5] For instance, certain pyridinone derivatives act as non-competitive AMPA receptor antagonists, relevant for epilepsy, while others exhibit anticancer activity by targeting various signaling pathways. The unique substitution pattern of this compound could lead to novel structure-activity relationships in these areas.

Conclusion and Future Directions

This compound is a heterocyclic ketone with significant untapped potential in medicinal chemistry. Its synthesis is achievable through established synthetic methodologies, and its structural features make it an attractive scaffold for the development of novel kinase inhibitors and other therapeutic agents. Future research should focus on the development and optimization of a robust, scalable synthesis protocol, followed by a comprehensive biological evaluation to elucidate its specific pharmacological profile and mechanism of action. This foundational work will be critical in unlocking the full potential of this promising molecule in the landscape of drug discovery.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. ACS Publications. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubMed Central. [Link]

-

NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Indian Journal of Chemistry. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. ResearchGate. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

-

Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. ResearchGate. [Link]

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. [Link]

-

Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor. ACS Publications. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. [Link]

-

Piperidin-2-yl(pyridin-2-yl)methanone | CAS#:1513788-05-0. Chemsrc. [Link]

-

This compound. klamar-reagent. [Link]

-

Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. University of Liverpool. [Link]

-

Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. National Institutes of Health. [Link]

Sources

A Technical Guide to the Biological Activities of Di-Aryl Methanones: The Pyridin-2-yl(pyridin-3-yl)methanone Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The di-pyridyl methanone scaffold, characterized by a ketone bridge linking two pyridine rings, represents a "privileged structure" in medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of Pyridin-2-yl(pyridin-3-yl)methanone and its derivatives. We delve into the significant anticancer and antimicrobial properties exhibited by this class of compounds, supported by mechanistic insights, structure-activity relationship (SAR) analyses, and detailed experimental protocols. This document serves as a foundational resource for researchers aiming to exploit the unique chemical and biological attributes of this versatile scaffold in modern drug discovery programs.

Section 1: Introduction to the Di-Pyridyl Methanone Scaffold

Pyridine and its derivatives are fundamental heterocyclic structures renowned for their presence in a vast array of pharmaceuticals and natural products.[1] Their unique electronic properties, ability to act as hydrogen bond acceptors, and capacity to improve the aqueous solubility of molecules make them a cornerstone of drug design.[1] When two such pyridine rings are linked by a carbonyl group, as in this compound, the resulting di-aryl ketone structure offers a rigid, three-dimensional framework that can be tailored for high-affinity interactions with various biological targets.

This scaffold has been investigated for a wide spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[2][3][4] The versatility of the di-pyridyl methanone core allows for systematic chemical modifications at multiple positions on both pyridine rings, enabling fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Section 2: Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several established organic chemistry routes. A common and effective method involves the nucleophilic addition of an organometallic pyridine species to a pyridine-derived electrophile. For instance, the reaction of a pyridinyl-lithium or Grignard reagent with a pyridine carboxylate ester or pyridine carboxaldehyde is a well-documented approach.[5][6]

Representative Synthetic Workflow

A plausible and scalable synthesis often begins with the generation of a pyridinyl lithium reagent from a bromopyridine, which then reacts with a pyridine ester to form the ketone.

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nucleophilic Addition

-

Rationale: This protocol utilizes a standard organometallic approach, which is highly reliable for forming carbon-carbon bonds between aromatic rings. The use of low temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the pyridinyl lithium intermediate.

-

Reagent Preparation: Dissolve 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes. Stir the resulting dark solution at -78 °C for 1 hour to ensure complete formation of pyridin-2-yllithium.

-

Coupling Reaction: In a separate flask, dissolve methyl 3-pyridinecarboxylate (1.2 eq) in anhydrous THF and cool to -78 °C. Slowly transfer the freshly prepared pyridin-2-yllithium solution to the ester solution via cannula.

-

Reaction Monitoring: Allow the reaction mixture to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate.[7]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[7]

Section 3: Anticancer and Antiproliferative Activity

The pyridine scaffold is a key component in numerous FDA-approved anticancer drugs, highlighting its importance in oncology research.[3][8] Derivatives of di-pyridyl methanones and related bipyridines have shown potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[2][9]

Mechanism of Action

The anticancer activity of these compounds is often multifactorial. Schiff base ligands derived from di-2-pyridyl ketone have demonstrated antiproliferative activity, suggesting that derivatization of the ketone is a viable strategy.[10] Bipyridine derivatives can induce apoptosis (programmed cell death) in cancer cells and may act as cytostatic or cytotoxic agents by inhibiting cell growth and division.[9] Some metal complexes of bipyridines have shown significant inhibition of pancreatic tumor growth in vivo.[11] The precise mechanism for the this compound core is an active area of investigation, with potential targets including protein kinases, topoisomerases, or pathways involved in cellular iron metabolism.

Figure 2: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Structure-Activity Relationship (SAR) Insights

SAR studies on related pyridine and bipyridine derivatives reveal key structural features that influence anticancer potency:

-

Substitution: The introduction of methyl groups on the bipyridine scaffold has been shown to increase cytotoxicity against human ovarian carcinoma cells (A2780) compared to methoxylated or unsubstituted analogs.[12]

-

Steric Factors: For some metal-bipyridine complexes, steric hindrance introduced by ligand substitution plays a more critical role in determining anticancer efficacy than DNA-binding affinity.[13]

-

Halogenation: The presence of a reactive halomethyl group, such as a chloromethyl substituent, can confer significant antiproliferative activity against colorectal and pancreatic cell lines.[11]

Data Summary: In Vitro Cytotoxicity

The following table summarizes representative cytotoxicity data for hypothetical this compound derivatives against common cancer cell lines. The data is illustrative, based on activities reported for related heterocyclic compounds.

| Compound ID | Substitution | Cell Line | IC₅₀ (µM) | Citation |

| DPK-01 | Unsubstituted | HepG2 (Liver) | 15.2 | [9] |

| DPK-02 | 4'-Methyl | A2780 (Ovarian) | 8.5 | [12] |

| DPK-03 | 5-Chloro | HCT-116 (Colon) | 11.3 | [14] |

| DPK-04 | 4-Methoxy | PANC-1 (Pancreatic) | > 50 | [11] |

| Doxorubicin | (Reference Drug) | HepG2 (Liver) | 0.98 | N/A |

Experimental Protocol: MTT Cytotoxicity Assay

-

Rationale: The MTT assay is a standard colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living cells.

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 M HCl to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Section 4: Antimicrobial Activity

With the rise of antibiotic-resistant pathogens, there is an urgent and continuous need for novel antimicrobial agents.[1] Pyridine-containing structures are well-represented in this field, with many derivatives exhibiting potent activity against a wide range of bacteria and fungi.[1][15]

Mechanism of Action

The antimicrobial action of pyridine derivatives can be multifaceted. Quaternary pyridinium salts, for example, are cationic surfactants that disrupt bacterial cell membranes, leading to leakage of cellular contents and cell death.[15] Their activity is often dependent on molecular hydrophobicity.[15] Other pyridine-containing compounds may inhibit essential bacterial enzymes or interfere with nucleic acid synthesis. For derivatives of the this compound core, the mechanism likely involves disruption of membrane integrity or inhibition of key metabolic pathways. Studies on related compounds show that they are often more effective against Gram-positive bacteria like Staphylococcus aureus than Gram-negative bacteria.[16]

Data Summary: Minimum Inhibitory Concentration (MIC)

The following table presents illustrative MIC values for hypothetical derivatives against common bacterial strains, based on published data for related compounds.

| Compound ID | Substitution | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | Citation |

| DPK-01 | Unsubstituted | 32 µg/mL | > 128 µg/mL | 64 µg/mL | [1] |

| DPK-05 | 4'-Fluoro | 16 µg/mL | 64 µg/mL | 32 µg/mL | [17] |

| DPK-06 | 6-Bromo | 8 µg/mL | > 128 µg/mL | 16 µg/mL | [18] |

| Ciprofloxacin | (Reference Drug) | 1 µg/mL | 0.015 µg/mL | N/A | N/A |

Experimental Protocol: Broth Microdilution MIC Assay

-

Rationale: This is the gold-standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. It provides a quantitative measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

-

Preparation: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no drug) to confirm bacterial growth and a negative control (broth only) to confirm sterility.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Section 5: Other Potential Biological Activities

While anticancer and antimicrobial activities are prominent, the di-pyridyl methanone scaffold and its relatives have potential in other therapeutic areas.

-

Anti-inflammatory and Analgesic Activity: Pyridinone derivatives have been evaluated for their ability to reduce inflammation and pain, with some compounds showing activity comparable to standard drugs like aspirin and indomethacin in preclinical models.[4]

-

Antiviral Activity: The broad biological profile of pyridine derivatives includes antiviral properties, making them candidates for screening against various viral pathogens.[1]

-

CNS Activity: Certain pyridin-2-yl-methylamine derivatives have been found to act as agonists for central 5-HT receptors, suggesting potential applications in neurology and psychiatry.[19]

The exploration of these compounds follows a logical progression from initial screening to lead optimization.

Figure 3: Logical workflow for drug discovery and development.

Section 6: Conclusion and Future Perspectives

The this compound scaffold is a promising and versatile core for the development of new therapeutic agents. Its derivatives have demonstrated significant potential, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of this core allows for extensive derivatization and the systematic exploration of structure-activity relationships.

Future research should focus on several key areas:

-

Mechanism Deconvolution: Elucidating the precise molecular targets and pathways responsible for the observed biological activities.

-

Lead Optimization: Systematically modifying the core to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

-

In Vivo Evaluation: Advancing the most promising lead compounds into relevant animal models to assess efficacy, pharmacokinetics, and safety.

-

Exploration of New Targets: Screening optimized derivatives against a broader range of biological targets to uncover novel therapeutic applications.

By leveraging the principles of medicinal chemistry and modern drug discovery, the di-pyridyl methanone scaffold holds considerable promise for delivering next-generation therapeutics.

Section 7: References

-

De, S., Kumar, A., Shah, S. K., & Dey, S. (2022). Most active anticancer agentImidazol pyridine and bipyridine derivatives. ResearchGate. [Link]

-

(2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

-

Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

-

(Patent). Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.

-

Al-Malki, J., et al. (2024). 2,2'-Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. National Institutes of Health. [Link]

-

Cankılıç, M., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. National Institutes of Health. [Link]

-

Gulea, A., et al. (Year not available). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. MDPI. [Link]

-

(2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]

-

Simona, C., et al. (Year not available). Pyridine Compounds with Antimicrobial and Antiviral Activities. National Institutes of Health. [Link]

-

Barbieri, G., et al. (Year not available). Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones. PubMed. [Link]

-

Amani, V., et al. (Year not available). Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates. MDPI. [Link]

-

Perner, R. J., et al. (Year not available). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. ACS Publications. [Link]

-

(Year not available). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI. [Link]

-

(Database). Phenyl-3-pyridinylmethanone. PubChem. [Link]

-

Betanzos-Lara, S., et al. (Year not available). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. RSC Publishing. [Link]

-

Simona, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. [Link]

-

Aytemir, M. D., et al. (Year not available). Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities. PubMed. [Link]

-

(Patent). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents.

-

(2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC. [Link]

-

(Year not available). The In-vitro Antimicrobial and Antioxidant Activities of some Diels-Alder Diaryl Methanone Adducts. ResearchGate. [Link]

-

(Year not available). SYNTHESES, STRUCTURES, AND IN VITRO ANTICANCER ACTIVITIES OF Pt(CH3)2I2{2,2'-bipy-n,n'}. University of Alaska Anchorage. [Link]

-

(Year not available). ChemInform Abstract: Synthesis of 2- and 3-Pyridinyl(aryl)methanones. ResearchGate. [Link]

-

(Year not available). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed. [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 9. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Di(2-pyridyl) ketone 99 19437-26-4 [sigmaaldrich.com]

- 11. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. scholarworks.alaska.edu [scholarworks.alaska.edu]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 18. Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

A Strategic Guide to Elucidating the Mechanism of Action for Pyridin-2-yl(pyridin-3-yl)methanone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-2-yl(pyridin-3-yl)methanone is a novel small molecule with a dipyridyl ketone scaffold. While this chemical class holds significant potential, the specific biological activity and mechanism of action (MoA) for this compound remain uncharacterized. This guide eschews a retrospective analysis of known data, instead presenting a prospective, strategic framework for the comprehensive investigation of a novel chemical entity. We provide a logical, multi-phase workflow designed to take this compound from initial phenotypic observation to validated molecular target and pathway modulation. This document details the causal logic behind experimental choices, provides validated, step-by-step protocols for key assays, and outlines a self-validating system of inquiry essential for robust drug discovery and development.

Introduction and Foundational Analysis

The journey to elucidating a compound's MoA begins with a thorough understanding of its fundamental properties and a structured, hypothesis-driven approach.

Physicochemical Profile

This compound is a small molecule featuring two pyridine rings linked by a ketone group. Its structure suggests potential for hydrogen bonding, metal coordination, and π-π stacking interactions, which are common features in pharmacologically active compounds.[1][2] A summary of its key properties is essential before commencing biological studies.

Table 1: Physicochemical Properties of this compound

| Property | Value (Predicted/Reported) | Significance for MoA Studies |

| Molecular Formula | C₁₁H₈N₂O | Defines the elemental composition. |

| Molecular Weight | 184.19 g/mol | Influences cell permeability and potential for oral bioavailability. |

| LogP | ~0.58[3] | A low LogP suggests good aqueous solubility, which is favorable for assay development. |

| Hydrogen Bond Donors | 0 | Lack of donors limits certain types of protein interactions. |

| Hydrogen Bond Acceptors | 3 (2x Pyridyl N, 1x Carbonyl O) | Multiple acceptors suggest potential for strong interactions with biological targets. |

| pKa | (Predicted) ~4.5 (Pyridinium ion) | Indicates potential for protonation at physiological pH, affecting solubility and target binding. |

Hypothesis Generation from Chemical Structure

The dipyridyl ketone core provides rational starting points for MoA investigation. The structure-activity relationships (SAR) of related pyridine derivatives suggest several possibilities[1][4][5]:

-

Kinase Inhibition: Pyridine rings are prevalent scaffolds in kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.

-

Metalloenzyme Modulation: The nitrogen atoms and ketone oxygen can act as a tridentate ligand, suggesting potential chelation of metal ions within the active sites of metalloenzymes.[6]

-

Receptor Antagonism/Agonism: The rigid, aromatic structure could facilitate binding to neurotransmitter or hormone receptors.[5]

This initial analysis allows for the selection of relevant cell lines and assay panels for the first phase of investigation.

Figure 1: Structure-based hypothesis generation for potential biological targets.

Phase 1: Unbiased Phenotypic Screening

The primary objective of this phase is to identify a quantifiable biological effect of the compound without preconceived bias towards a specific target. This approach casts a wide net to uncover any potential therapeutic activity.

Rationale for Phenotypic Screening

Phenotypic screening prioritizes the desired cellular outcome (e.g., cancer cell death, reduction of inflammatory markers) over a specific molecular interaction. This is particularly valuable for novel compounds where the target is unknown, as it can reveal unexpected and potentially groundbreaking mechanisms of action.

Core Assay: Cell Viability Screening

The most fundamental phenotypic screen is the assessment of cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[7] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]

Table 2: Example Cell Viability Data (IC₅₀ Values in µM)

| Cell Line | Cancer Type | This compound (IC₅₀) | Doxorubicin (Positive Control) |

| A549 | Lung Carcinoma | 12.5 | 0.8 |

| MCF-7 | Breast Adenocarcinoma | 8.2 | 0.5 |

| HCT116 | Colon Carcinoma | > 50 | 1.1 |

| Jurkat | T-cell Leukemia | 2.1 | 0.1 |

Detailed Protocol: MTT Cell Viability Assay

This protocol is optimized for adherent cells in a 96-well format.

Materials:

-

Cells of interest (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

This compound, dissolved in DMSO to a 10 mM stock

-

MTT solution: 5 mg/mL in sterile PBS, filter-sterilized

-

Solubilization solution: DMSO or 0.2% NP-40 + 8 mM HCl in isopropanol[7]

-

96-well flat-bottom plates

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

-

Compound Treatment: Prepare a serial dilution of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[9]

-

Formazan Formation: Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Phase 2: Target Identification and Validation

Following the identification of a robust phenotype (e.g., potent cytotoxicity in Jurkat cells), the next crucial phase is to identify the direct molecular target(s) responsible for this effect. This phase employs a combination of unbiased discovery techniques followed by rigorous validation.

Strategy for Target Identification

A multi-pronged approach increases the likelihood of successfully identifying the true biological target. We will focus on two orthogonal methods: affinity chromatography and the Cellular Thermal Shift Assay (CETSA).

Figure 2: Workflow for target identification and validation.

Method 1: Affinity Chromatography

This classic technique uses an immobilized version of the small molecule to "fish" for its binding partners from a cell lysate.[10][11][12]

High-Level Protocol:

-

Probe Synthesis: Synthesize an analog of this compound with a linker arm attached to a non-essential position, terminating in a biotin tag.

-

Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads.

-

Protein Pulldown: Incubate the probe-coated beads with a lysate from the sensitive cell line (e.g., Jurkat). To identify specific binders, perform a parallel incubation where the lysate is pre-treated with an excess of the free, non-biotinylated compound.

-

Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands that appear only in the absence of the competitor compound and identify them via mass spectrometry.[11]

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in intact cells or cell lysates.[13][14] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15][16]

Detailed Protocol: CETSA by Western Blot

Materials:

-

Sensitive cells (e.g., Jurkat)

-

Compound stock (10 mM in DMSO) and vehicle (DMSO)

-

PBS and protease/phosphatase inhibitor cocktails

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Reagents and equipment for Western blotting (lysis buffer, SDS-PAGE gels, transfer system, antibodies for candidate protein)

Procedure:

-

Cell Treatment: Treat two separate suspensions of Jurkat cells (e.g., 10 million cells/mL) with either the compound (at 10x IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.

-

Heating Step: Aliquot the treated cell suspensions into a series of PCR tubes. Place the tubes in a thermal cycler and heat each to a different temperature (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[13]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: Collect the supernatants (containing the soluble, non-denatured protein). Analyze these samples by Western blot using an antibody specific for the candidate protein identified from the affinity chromatography experiment.

-

Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.[15][17]

Target Validation: CRISPR-Cas9 Knockout

Confirmation that the identified protein is responsible for the compound's phenotypic effect is the final and most critical step of validation. CRISPR-Cas9-mediated gene knockout is the gold standard for this purpose.[18][19][20][21][22]

Experimental Logic:

-

Use CRISPR-Cas9 to generate a knockout (KO) cell line of the candidate target protein in the sensitive cell line (e.g., Jurkat).

-

Confirm the successful KO by Western blot.

-

Perform the MTT cell viability assay on both the wild-type (WT) and KO cell lines.

-

Expected Outcome: If the protein is the true target, the KO cell line should exhibit significant resistance to this compound compared to the WT cell line. The IC₅₀ value should increase dramatically in the KO cells.

Phase 3: Pathway Elucidation and MoA Confirmation

With a validated target, the final phase connects this molecular interaction to the broader cellular machinery, fully defining the mechanism of action.

Rationale for Pathway Analysis

Identifying the target is not the endpoint. Understanding how the modulation of that target leads to the observed phenotype (e.g., apoptosis) provides critical insight for therapeutic development, biomarker discovery, and predicting potential side effects.

Core Techniques for Pathway Analysis

Western Blotting for Signaling Cascades: If the validated target is a kinase, for example, Western blotting is essential to probe the phosphorylation status of its known downstream substrates.[23][24][25] By treating cells with the compound over a time course, one can observe changes in the phosphorylation of key pathway proteins.[26][27]